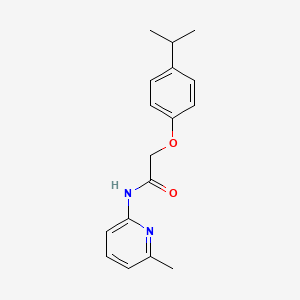![molecular formula C18H16IN3O2S B5188381 2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)
2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide involves the inhibition of protein kinase activity, which is essential for the regulation of various cellular processes. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. Additionally, it has been used as a fluorescent probe for the detection of protein kinase activity.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide in lab experiments is its potential as a fluorescent probe for the detection of protein kinase activity. Additionally, this compound has shown potential as an anticancer agent. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for the study of 2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide. One potential direction is the development of more efficient synthesis methods to increase the availability of this compound for research. Additionally, further studies are needed to explore the potential of this compound as an anticancer agent and its mechanism of action in cancer cells. Furthermore, this compound could be studied for its potential as a therapeutic agent in other diseases that involve protein kinase activity.
In conclusion, this compound is a compound with significant potential in various scientific research applications. Its ability to inhibit protein kinase activity and induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for anticancer therapy. However, further studies are needed to explore its full potential and develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide involves a multi-step process that includes the reaction of 3-ethyl-6-iodo-4-hydroxyquinazoline with thioacetic acid followed by the reaction with N-phenylacetyl chloride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide has shown significant potential in various scientific research applications. It has been used as a fluorescent probe for the detection of protein kinase activity, which is crucial for the regulation of various cellular processes. Additionally, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Properties
IUPAC Name |
2-(3-ethyl-6-iodo-4-oxoquinazolin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O2S/c1-2-22-17(24)14-10-12(19)8-9-15(14)21-18(22)25-11-16(23)20-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZGGUJPPYUVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)I)N=C1SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![4-(ethylthio)-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5188331.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)
![[1-(1-{1-[4-(4-fluorophenyl)butanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine trifluoroacetate](/img/structure/B5188345.png)
![3-chloro-N-(2-methylbenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5188350.png)
![4,4,4-trifluoro-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)butanamide](/img/structure/B5188366.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)

![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)
